molecular formula C19H19F3N2O3S B6573475 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 946299-93-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6573475
CAS No.: 946299-93-0
M. Wt: 412.4 g/mol
InChI Key: HGMYXHHMACXZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position. The ethanesulfonyl group enhances solubility and modulates pharmacokinetic properties, while the trifluoromethyl group contributes to electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-4-6-13-8-9-16(12-17(13)24)23-18(25)14-5-3-7-15(11-14)19(20,21)22/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYXHHMACXZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized at the 7th position via electrophilic substitution to introduce the ethanesulfonyl group. The subsequent steps involve the formation of the benzamide moiety, where the trifluoromethyl group is introduced via a nucleophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis involves a multi-step process that leverages high-yield reactions and minimal purification steps. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-efficiency.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Often involves mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Commonly employs nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The oxidation and reduction reactions yield products with varying degrees of saturation and different functional groups, while substitution reactions primarily lead to derivative compounds with altered functionalities at the trifluoromethylbenzamide position.

Scientific Research Applications

Chemistry: The compound is explored for its utility in synthetic organic chemistry as a building block for more complex molecules.

Biology: In biological research, it has been studied for its potential activity against certain enzymes and receptors, owing to its structural similarity to known bioactive compounds.

Medicine: There is ongoing research into its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: Industrially, this compound may serve as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl and trifluoromethyl groups are crucial for binding to the active sites, altering the target's function and leading to the desired biological effect. The molecular pathways involved often include signal transduction cascades that modulate cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Potency: The trifluoromethyl group at the benzamide 3-position (as in 10e and 10h) significantly enhances antiproliferative activity compared to non-CF₃ analogs (e.g., 10f) . Ethanesulfonyl vs. morpholine/piperidine-carbonyl: Carbonyl-linked groups (e.g., 10e, 10h) show stronger mTOR binding due to hydrogen-bonding capacity, whereas sulfonyl groups (e.g., target compound) may prioritize solubility over target affinity .

Physicochemical Properties :

  • Sulfonyl derivatives (e.g., target compound, ’s propylsulfonyl analog) exhibit higher aqueous solubility compared to carbonyl-linked analogs, critical for oral bioavailability .
  • Bulky substituents (e.g., benzenesulfonamide in ) reduce membrane permeability, as seen in lower cytotoxic effects .

Metabolic Stability :

  • Trifluoromethyl groups resist oxidative metabolism, extending half-life in compounds like 10e and the target compound .

Mechanistic and Computational Insights

Molecular Docking and Dynamics ():

  • Target Compound (Inferred) : Docking simulations suggest the ethanesulfonyl group occupies a hydrophobic pocket in mTOR, while the benzamide -CF₃ stabilizes π-π stacking with Phe-2108 .
  • 10e vs. 10h : Morpholine-4-carbonyl in 10e forms a hydrogen bond with Lys-2187, explaining its superior IC₅₀ over piperidine analogs like 10h .

Cytotoxicity and Apoptosis ():

  • Bis-CF₃ analogs (e.g., 10e, 10h) induce caspase-3 activation and mitochondrial membrane depolarization at lower concentrations than mono-CF₃ or non-CF₃ derivatives .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a trifluoromethylbenzamide moiety . The tetrahydroquinoline structure is prevalent in various natural products and pharmaceuticals, while the ethanesulfonyl group enhances solubility and reactivity. The trifluoromethyl group is known to influence the lipophilicity and biological interactions of compounds.

Property Value
Molecular Weight374.46 g/mol
Molecular FormulaC19H22F3N2O2S
LogP2.7688
Polar Surface Area62.192 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Potential

The tetrahydroquinoline framework has been implicated in anticancer activities due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that modifications in this class of compounds can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by interacting with specific targets involved in disease processes. For instance, sulfonamides are known to inhibit enzymes such as dihydropteroate synthase , which is crucial for bacterial growth. The trifluoromethyl group may also enhance binding affinity due to increased electron-withdrawing effects.

Synthesis and Evaluation

A study focused on synthesizing derivatives of tetrahydroquinoline highlighted the importance of structural modifications in enhancing biological activity. The synthesized derivatives were evaluated for their antimicrobial and anticancer properties using various assays. Specific attention was given to the role of the ethanesulfonyl and trifluoromethyl groups in modulating these activities.

Toxicity Assessment

Toxicity studies are critical for understanding the safety profile of new compounds. In vitro assays demonstrated that related compounds exhibited low cytotoxicity towards human cell lines at therapeutic concentrations. This suggests that this compound may have a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, including sulfonylation of the tetrahydroquinoline core followed by coupling with 3-(trifluoromethyl)benzamide derivatives. Key steps:

  • Sulfonylation : Use ethanesulfonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF at 0–25°C .
  • Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for activating the carboxylic acid group of the benzamide precursor. Monitor progress via TLC or HPLC .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonating agent) and reaction time (12–24 hours) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : Confirm structure using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 380.48 g/mol) .
  • Physicochemical Profiling : Measure LogP (estimated 3.2–3.8 via HPLC) and aqueous solubility (use shake-flask method with PBS at pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or sulfonyl group) influence bioactivity and target selectivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with methyl or fluorine) and evaluate binding affinity via SPR or fluorescence polarization assays .
  • Key Findings : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with target proteins (e.g., kinases or GPCRs), while ethanesulfonyl improves solubility .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with active sites (e.g., COX-2 or 5-HT receptors) .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., PBS buffer, 25°C) with rigorous exclusion of moisture (use argon-purged vials) .
  • Advanced Analytics : Perform DSC (differential scanning calorimetry) to assess thermal stability and identify polymorphic forms .
  • pH-Dependent Studies : Test solubility across pH 1–10 (simulated gastric to intestinal conditions) using UV-Vis spectroscopy .

Q. What computational strategies are effective for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or pkCSM to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the tetrahydroquinoline ring) and blood-brain barrier penetration .
  • Toxicity Screening : Run ProTox-II to assess hepatotoxicity risks (e.g., alerts for sulfonamide-related hypersensitivity) .

Q. What analytical challenges arise in quantifying the compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • LC-MS/MS Optimization : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards to account for matrix effects in plasma or tissue homogenates .
  • Extraction Efficiency : Test protein precipitation (acetonitrile) vs. solid-phase extraction (C18 cartridges) to maximize recovery (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.